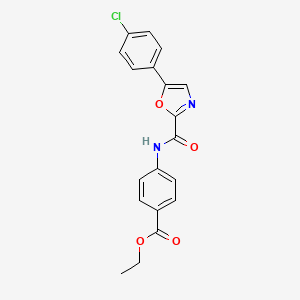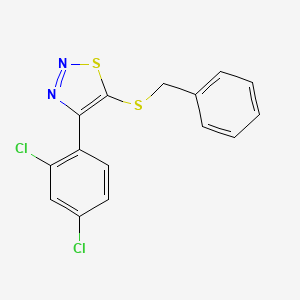
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole, commonly referred to as 5-BS-4-DCP-1,2,3-TD, is a heterocyclic compound that has seen increasing interest in recent years due to its potential applications in a variety of fields. This compound has been found to possess a number of unique properties, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. As a result, 5-BS-4-DCP-1,2,3-TD has the potential to be used in a variety of scientific and medical applications.
Aplicaciones Científicas De Investigación
5-BS-4-DCP-1,2,3-TD has been studied for its potential applications in a variety of scientific fields. It has been found to possess antioxidant activity and has been studied for its potential use as an antioxidant in food and pharmaceutical applications. Additionally, 5-BS-4-DCP-1,2,3-TD has been studied for its anti-inflammatory and antimicrobial activities, and has been studied for its potential use in the treatment of a variety of diseases and conditions.
Mecanismo De Acción
The mechanism of action of 5-BS-4-DCP-1,2,3-TD is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and preventing their damaging effects on cells and tissues. Additionally, 5-BS-4-DCP-1,2,3-TD may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, 5-BS-4-DCP-1,2,3-TD may act as an antimicrobial agent by disrupting the cell membrane of bacteria and other microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BS-4-DCP-1,2,3-TD have been studied in a variety of organisms. In studies conducted on mice, 5-BS-4-DCP-1,2,3-TD was found to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. Additionally, 5-BS-4-DCP-1,2,3-TD has been found to possess antimicrobial activity against a variety of bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-BS-4-DCP-1,2,3-TD in laboratory experiments has a number of advantages and limitations. One advantage of using 5-BS-4-DCP-1,2,3-TD is that it is relatively easy to synthesize and is readily available. Additionally, 5-BS-4-DCP-1,2,3-TD has been found to possess a variety of beneficial properties, including antioxidant, anti-inflammatory, and antimicrobial activities. However, one limitation of using 5-BS-4-DCP-1,2,3-TD is that its mechanism of action is not fully understood.
Direcciones Futuras
Given the potential applications of 5-BS-4-DCP-1,2,3-TD, there are a number of possible future directions for research. One potential direction is to further explore the mechanism of action of 5-BS-4-DCP-1,2,3-TD and its effects on different biochemical and physiological pathways. Additionally, further research into the potential applications of 5-BS-4-DCP-1,2,3-TD in the treatment of diseases and conditions is warranted. Finally, further research into the potential toxicity of 5-BS-4-DCP-1,2,3-TD is needed to ensure its safe use in medical and scientific applications.
Métodos De Síntesis
The synthesis of 5-BS-4-DCP-1,2,3-TD typically involves the reaction of 5-benzylsulfanyl-4-chlorophenyl-1,2,3-thiadiazole with 2,4-dichlorophenylhydrazine. This reaction is typically conducted in an aqueous medium at a temperature of 60-90 °C. The reaction is typically complete within 1-3 hours and yields a yield of up to 80%.
Propiedades
IUPAC Name |
5-benzylsulfanyl-4-(2,4-dichlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-11-6-7-12(13(17)8-11)14-15(21-19-18-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNXCCOKIHNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
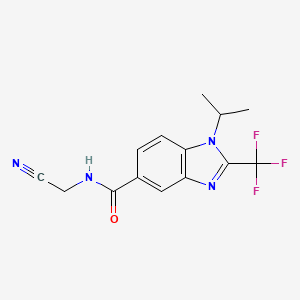
![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)
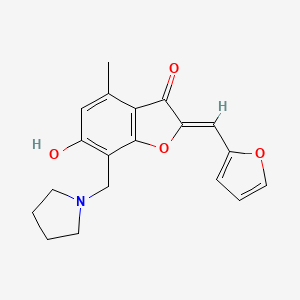
![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
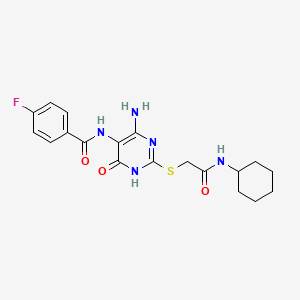

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
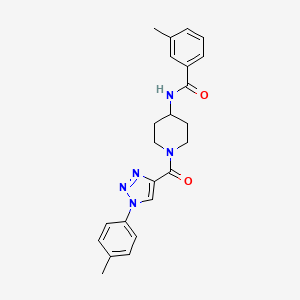
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
